molecular formula C19H18N2O3S B7885008 5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione

5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione

Cat. No. B7885008
M. Wt: 354.4 g/mol
InChI Key: YNTUJOCADSTMCL-UHFFFAOYSA-N
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Patent
US05554758

Procedure details

In 1.1 liter of ethanol was dissolved 94 g of 4-[2(5-ethyl-2-pyridyl) ethoxy]benzaldehyde (content 80.6%) obtained by substantially the same manner as b) of Example 1. To the solution were added 93.7 g of 2,4-thiazolidinedione and 19.7 g of piperidine, and the mixture was stirred for 5 hours under reflux. The reaction mixture was gradually cooled to room temperature. Resulting crystals were collected by filtration under reduced pressure, washed with 100 ml of ethanol and dried at 50° C. under reduced pressure to give 77.1 g of 5-[4-[2-(5-ethyl-2-pyridyl)ethoxy]benzilidene]-2,4-thiazolidinedione as pale yellow crystals (content 99.5%). [The yield based on 4-[2-(5-ethyl-2-pyridyl) ethoxy]benzaldehyde was 73.0%.] This product was in complete agreement with the authentic sample, 5-[4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene]-2,4-thiazolidinedione, in various spectrum data.
Quantity
93.7 g
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][O:11][C:12]2[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=2)=[N:7][CH:8]=1)[CH3:2].[S:20]1[CH2:24][C:23](=[O:25])[NH:22][C:21]1=[O:26].N1CCCCC1>C(O)C>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][O:11][C:12]2[CH:19]=[CH:18][C:15]([CH:16]=[C:24]3[S:20][C:21](=[O:26])[NH:22][C:23]3=[O:25])=[CH:14][CH:13]=2)=[N:7][CH:8]=1)[CH3:2]

Inputs

Step One
Name
Quantity
93.7 g
Type
reactant
Smiles
S1C(NC(C1)=O)=O
Name
Quantity
19.7 g
Type
reactant
Smiles
N1CCCCC1
Step Two
Name
Quantity
94 g
Type
reactant
Smiles
C(C)C=1C=CC(=NC1)CCOC1=CC=C(C=O)C=C1
Name
Quantity
1.1 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by substantially the same manner as b) of Example 1
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
Resulting crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration under reduced pressure
WASH
Type
WASH
Details
washed with 100 ml of ethanol
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)C=1C=CC(=NC1)CCOC1=CC=C(C=C2C(NC(S2)=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 77.1 g
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05554758

Procedure details

In 1.1 liter of ethanol was dissolved 94 g of 4-[2(5-ethyl-2-pyridyl) ethoxy]benzaldehyde (content 80.6%) obtained by substantially the same manner as b) of Example 1. To the solution were added 93.7 g of 2,4-thiazolidinedione and 19.7 g of piperidine, and the mixture was stirred for 5 hours under reflux. The reaction mixture was gradually cooled to room temperature. Resulting crystals were collected by filtration under reduced pressure, washed with 100 ml of ethanol and dried at 50° C. under reduced pressure to give 77.1 g of 5-[4-[2-(5-ethyl-2-pyridyl)ethoxy]benzilidene]-2,4-thiazolidinedione as pale yellow crystals (content 99.5%). [The yield based on 4-[2-(5-ethyl-2-pyridyl) ethoxy]benzaldehyde was 73.0%.] This product was in complete agreement with the authentic sample, 5-[4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene]-2,4-thiazolidinedione, in various spectrum data.
Quantity
93.7 g
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][O:11][C:12]2[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=2)=[N:7][CH:8]=1)[CH3:2].[S:20]1[CH2:24][C:23](=[O:25])[NH:22][C:21]1=[O:26].N1CCCCC1>C(O)C>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][O:11][C:12]2[CH:19]=[CH:18][C:15]([CH:16]=[C:24]3[S:20][C:21](=[O:26])[NH:22][C:23]3=[O:25])=[CH:14][CH:13]=2)=[N:7][CH:8]=1)[CH3:2]

Inputs

Step One
Name
Quantity
93.7 g
Type
reactant
Smiles
S1C(NC(C1)=O)=O
Name
Quantity
19.7 g
Type
reactant
Smiles
N1CCCCC1
Step Two
Name
Quantity
94 g
Type
reactant
Smiles
C(C)C=1C=CC(=NC1)CCOC1=CC=C(C=O)C=C1
Name
Quantity
1.1 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained by substantially the same manner as b) of Example 1
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
Resulting crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration under reduced pressure
WASH
Type
WASH
Details
washed with 100 ml of ethanol
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)C=1C=CC(=NC1)CCOC1=CC=C(C=C2C(NC(S2)=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 77.1 g
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.